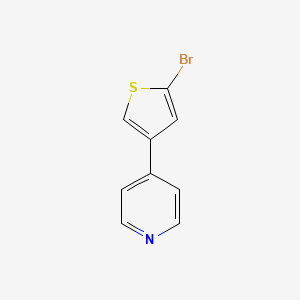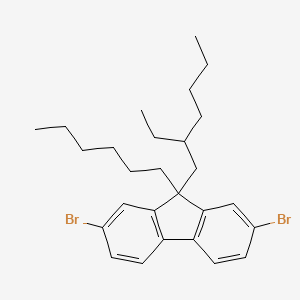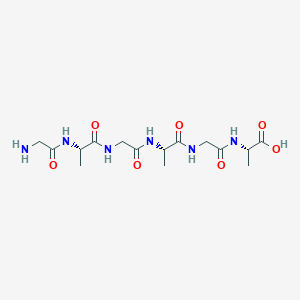
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dihydroxyphenyl group, a hydroxydecan chain, and an acetate ester, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the hydroxydecan chain through a series of coupling reactions. The final step involves esterification to form the acetate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反应分析
Types of Reactions
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydroxy groups can be reduced to form corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and ethers.
科学研究应用
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The hydroxydecan chain may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The acetate group can be hydrolyzed to release active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- (3S,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
Uniqueness
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
190077-93-1 |
|---|---|
分子式 |
C18H28O5 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
[(3S,5S)-1-(3,4-dihydroxyphenyl)-5-hydroxydecan-3-yl] acetate |
InChI |
InChI=1S/C18H28O5/c1-3-4-5-6-15(20)12-16(23-13(2)19)9-7-14-8-10-17(21)18(22)11-14/h8,10-11,15-16,20-22H,3-7,9,12H2,1-2H3/t15-,16-/m0/s1 |
InChI 键 |
JPUXDLCFGTYTMV-HOTGVXAUSA-N |
手性 SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
规范 SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)





![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
